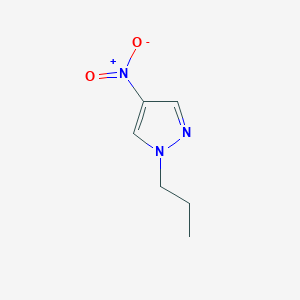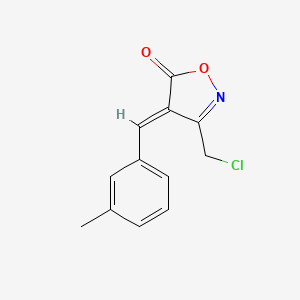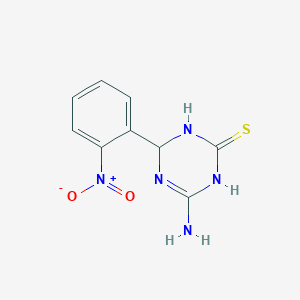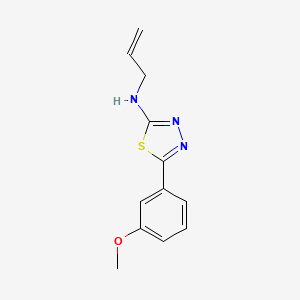
4-nitro-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-nitro-1-propyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their various applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the reaction of electron-deficient N-arylhydrazones with nitroolefins, as described in the regioselective synthesis protocols . Although the specific synthesis of 4-nitro-1-propyl-1H-pyrazole is not detailed in the provided papers, similar compounds have been synthesized under mild reaction conditions with high yields, indicating that the synthesis of the compound could potentially be achieved through analogous methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of related pyrazole compounds have been calculated and compared with experimental data, confirming the structures . These studies provide a basis for understanding the molecular structure of 4-nitro-1-propyl-1H-pyrazole, which would likely exhibit similar characteristics.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nitration, which introduces nitro groups to the aromatic ring, thereby increasing the compound's reactivity. The nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom of the heterocycle have been synthesized, indicating that nitration is a viable pathway for modifying pyrazole compounds . This suggests that 4-nitro-1-propyl-1H-pyrazole could also participate in further chemical reactions, potentially leading to the formation of highly energetic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their density, thermal stability, and impact sensitivity, can be significant, especially for energetic materials. For example, nitropyrazoles have been characterized by their high density and promising energetic performance, comparable to known explosives . The presence of a nitro group in 4-nitro-1-propyl-1H-pyrazole would likely contribute to similar energetic properties. Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated to predict the reactivity and stability of the compound .
Aplicaciones Científicas De Investigación
Regioselective C-H Activation
A study by Iaroshenko et al. (2014) discusses a regioselective approach to 5-aryl-4-nitro-1H-pyrazoles via guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. This method enhances the functionalization of pyrazole scaffolds, which are significant in pharmacology, indicating potential applications in drug design and synthesis (Iaroshenko et al., 2014).
Herbicidal Applications
Clark's research (1996) on pyrazole nitrophenyl ethers as novel herbicides highlights the utility of nitropyrazoles in agricultural chemistry. These compounds, including variations like 4-nitro-1-propyl-1H-pyrazole, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase, offering insights into their potential as herbicides (Clark, 1996).
Energetic Materials Development
Dalinger et al. (2016) explored the synthesis of energetic pyrazoles, such as a pyrazolyl-furazan framework with five nitro groups, demonstrating applications in explosives and propellants. This work implies that derivatives like 4-nitro-1-propyl-1H-pyrazole could be relevant in designing new energetic materials with desirable explosive properties (Dalinger et al., 2016).
Optical and Material Sciences
Barberá et al. (1998) investigated the optical properties of 2-pyrazoline derivatives, including those with 4-nitro substituents. The study found that these compounds exhibit fluorescence, non-linear optical properties, and, in some cases, liquid crystalline behavior. This suggests that compounds like 4-nitro-1-propyl-1H-pyrazole could have applications in the development of optical materials and devices (Barberá et al., 1998).
Synthesis and Reactivity
Volkova et al. (2021) delved into the reactivity of substituted 4-nitrosopyrazoles in the Diels-Alder reaction, uncovering their potential in pharmaceuticals and chemistry due to their high reactivity and biological activity. This research could inform the synthesis and applications of related compounds, such as 4-nitro-1-propyl-1H-pyrazole, in creating new chemical entities with specific biological or catalytic functions (Volkova et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions for research on 4-nitro-1-propyl-1H-pyrazole and other pyrazole derivatives include the development of potential candidates for castable explosives, the exploration of novel insensitive high energy materials, and the search for low-cost synthesis strategies . There is also interest in finding new and improved applications for these compounds .
Propiedades
IUPAC Name |
4-nitro-1-propylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUMCWMHCBXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-propyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)









![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)